2-Bromo-4,5-dihydroxybenzoic acid
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Overview
Description
2-Bromo-4,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5BrO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by a bromine atom and two hydroxyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 4,5-dihydroxybenzoic acid. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dihydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,5-dihydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,5-dihydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4,5-dimethoxybenzoic acid: Contains methoxy groups instead of hydroxyl groups, altering its chemical properties and reactivity.
Uniqueness
2-Bromo-4,5-dihydroxybenzoic acid is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61203-47-2 |
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Molecular Formula |
C7H5BrO4 |
Molecular Weight |
233.02 g/mol |
IUPAC Name |
2-bromo-4,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H5BrO4/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,9-10H,(H,11,12) |
InChI Key |
UITLOCZYUZNLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)Br)C(=O)O |
Origin of Product |
United States |
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